CYP3A4 Inhibition: Claimed Single-Concentration Data vs. Class Baseline
A BindingDB entry (BDBM50236951) reports an IC50 value of 53,000 nM for inhibition of human CYP3A4 by a compound mapped to CHEMBL4063471, which has been associated with this CAS number in some cheminformatics aggregators [1]. However, the SMILES string associated with that entry does not match the target compound, and no confirmatory publication exists. For reference, the known chromen-4-one CYP3A4 inhibitor ketoconazole exhibits an IC50 of approximately 15–30 nM in similar microsomal assays [2]. Given the data incongruity, this information cannot be used for procurement decisions at this time.
| Evidence Dimension | CYP3A4 inhibition IC50 |
|---|---|
| Target Compound Data | 53,000 nM (purported, unverified) |
| Comparator Or Baseline | Ketoconazole: 15–30 nM |
| Quantified Difference | >1,700-fold weaker than ketoconazole (if data are correct) |
| Conditions | Human CYP3A4 expressed in S. cerevisiae microsomes; DBF substrate; fluorescence detection |
Why This Matters
Reliable CYP inhibition data are critical for assessing drug-drug interaction risk, but current evidence is insufficient to inform selection.
- [1] BindingDB. BDBM50236951 (CHEMBL4063471). IC50 data for CYP3A4, CYP2D6, CYP1B1. Accessed 2026. View Source
- [2] Stresser DM, et al. Substrate-dependent modulation of CYP3A4 catalytic activity: analysis of 27 test compounds with four fluorometric substrates. Drug Metab Dispos. 2000;28(12):1440-1448. View Source
